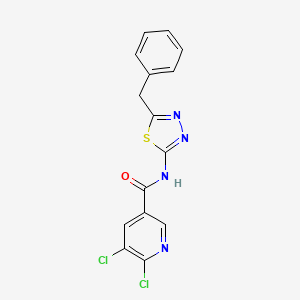

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N4OS/c16-11-7-10(8-18-13(11)17)14(22)19-15-21-20-12(23-15)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNMXKFZCHBDFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=C(N=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide typically involves multiple steps:

Formation of Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by the cyclization of appropriate precursors such as thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thiadiazole ring.

Formation of Dichloropyridine Carboxamide: The final step involves the coupling of the benzyl-substituted thiadiazole with a dichloropyridine carboxylic acid or its derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.

Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide is its role as an anticancer agent. Research has demonstrated that derivatives of thiadiazole compounds exhibit potent cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study synthesized a series of 1-(5-benzylthio)-1,3,4-thiadiazol-2-yl derivatives and evaluated their cytotoxicity against human cancer cells (MCF-7, HepG2, A549, and HeLa). The findings indicated that certain derivatives showed significantly lower IC50 values compared to sorafenib, a commonly used anticancer drug. For instance:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 5d | 0.37 | HeLa |

| 5g | 0.73 | HeLa |

| 5k | 0.95 | HeLa |

| Sorafenib | 7.91 | HeLa |

These results suggest that the synthesized thiadiazole compounds could be more effective than sorafenib in treating specific cancers, particularly cervical cancer .

Enzyme Inhibition

Another notable application is the inhibition of lipoxygenase enzymes. Lipoxygenases are implicated in various inflammatory and neoplastic diseases. Derivatives of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide have been explored for their potential to inhibit these enzymes.

Case Study: Lipoxygenase Inhibition

A study focused on synthesizing N-(5-pyridin-2-yl)-1,3,4-thiadiazol-2-yl derivatives and testing their inhibitory activity against lipoxygenase. The results showed that certain nitro-containing derivatives exhibited higher cytotoxic activity against prostate cancer cell lines (PC3) and were effective enzyme inhibitors:

| Compound Type | Activity Level (IC50) | Target Cell Line |

|---|---|---|

| Nitro Derivatives | High | PC3 |

| Methoxylated Derivatives | Moderate | SKNMC |

This indicates the potential for developing new therapeutic agents targeting lipoxygenase pathways in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide derivatives. Modifications in the chemical structure can lead to significant changes in biological activity.

Key Findings in SAR Studies

Research has shown that substituents on the thiadiazole ring and the pyridine moiety can dramatically influence the compound's anticancer properties and enzyme inhibition capabilities. For example:

| Substituent Type | Effect on Activity |

|---|---|

| Halogen Substituents (e.g., Cl) | Increased potency against cancer cells |

| Nitro Groups | Enhanced enzyme inhibition |

These insights guide further synthetic efforts to develop more potent derivatives with targeted therapeutic applications .

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.

Pathways Involved: It can modulate various biochemical pathways, such as those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Substituent Effects on Thiadiazole Derivatives

The target compound’s closest analogs are 1,3,4-thiadiazol-2-yl derivatives with varying substituents. Key comparisons include:

- Benzyl vs. Alkyl/Arylthio Groups: highlights compounds like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) and N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j). These analogs replace the benzyl group in the target compound with thioether-linked substituents (e.g., benzylthio, chlorobenzylthio). For instance, the sulfur atom in thioether groups may enhance hydrogen-bonding capacity compared to the direct benzyl linkage in the target compound .

- Dichloropyridine vs. Phenoxyacetamide Side Chains: The target compound’s dichloropyridine-carboxamide side chain differs significantly from the phenoxyacetamide groups in analogs (e.g., compounds 5e–5m). The dichloropyridine moiety introduces aromaticity and electron-withdrawing effects, which could improve stability and interaction with hydrophobic binding pockets compared to the aliphatic acetamide chains in analogs .

Physical Properties

A comparison of melting points and synthetic yields from reveals trends:

- Yields : Benzylthio-containing analogs (e.g., 5h, 5m) exhibit high yields (85–88%), suggesting synthetic efficiency for benzyl-like substituents. The target compound’s yield is unreported but may benefit from similar strategies.

- Melting Points : Thiadiazole derivatives with bulkier substituents (e.g., 4-chlorobenzylthio in 5j) show slightly higher melting points (138–140°C), likely due to improved crystal packing. The dichloropyridine group in the target compound could further elevate melting points due to increased molecular rigidity .

Thiadiazole vs. Oxadiazole Heterocycles

and describe 1,3,4-oxadiazoline derivatives, providing a basis for comparing heterocyclic cores:

- Bioactivity : Thiadiazoles are often associated with antimicrobial and anticancer activities, while oxadiazoles (e.g., compounds in ) are explored for their photophysical properties. The target compound’s dichloropyridine-thiadiazole hybrid may synergize these traits .

Research Implications

- Structure-Activity Relationships (SAR) : The benzyl and dichloropyridine groups in the target compound offer a unique profile for optimizing bioactivity. Comparative studies with analogs suggest that halogenation (e.g., 5j’s 4-chlorobenzylthio) could further enhance target engagement.

- Synthetic Optimization : High yields of benzylthio analogs (5h, 5m) support the use of benzyl-protecting groups or thioether linkages in scalable syntheses .

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of thiadiazole derivatives, characterized by a thiadiazole ring and a dichloropyridine moiety. Its molecular structure can be represented as follows:

- Molecular Formula : C_{14}H_{11}Cl_{2}N_{3}O

- Molecular Weight : 306.16 g/mol

- LogP : 2.3 (indicating moderate lipophilicity)

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit notable antimicrobial properties. A study focusing on various benzylthio-thiadiazole derivatives indicated that modifications in the benzyl unit significantly influence antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with S or SO₂ linkers demonstrated enhanced activity compared to their analogs .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| C1 | Staphylococcus aureus | 16 µg/mL |

| C2 | Escherichia coli | 32 µg/mL |

| C3 | Klebsiella pneumoniae | 64 µg/mL |

Note: Values are indicative and derived from comparative studies on related compounds.

Anticancer Activity

The anticancer potential of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide has been explored in vitro against various cancer cell lines. A series of studies have demonstrated that these derivatives can inhibit cell proliferation effectively.

Case Study: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of several thiadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated that certain substitutions on the thiadiazole ring significantly enhanced cytotoxicity:

- 2-F substituted derivative showed an IC50 value of 12 µM against HeLa cells.

- 4-Cl substituted derivative exhibited an IC50 value of 15 µM against MCF-7 cells .

The mechanism by which these compounds exert their biological effects is believed to involve the inhibition of key enzymes and pathways associated with cell growth and survival. For instance, some thiadiazole derivatives have been identified as dual inhibitors of abl and src tyrosine kinases, which play critical roles in cancer cell signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that both the substitution pattern on the thiadiazole ring and the presence of electron-withdrawing groups (like Cl or F) are crucial for enhancing biological activity. The presence of these groups can increase the lipophilicity and reactivity of the compound, leading to improved interaction with biological targets.

Table 2: Structure-Activity Relationship Insights

| Substitution | Activity Level | Notes |

|---|---|---|

| No Substitution | Low | Minimal activity observed |

| 2-F | High | Significant cytotoxicity against HeLa |

| 4-Cl | Moderate | Effective against MCF-7 |

Q & A

Q. What are the established synthetic routes for preparing N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5,6-dichloropyridine-3-carboxamide, and what experimental conditions are critical for optimizing yield?

Answer: The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions. For example, a two-step protocol can be adapted:

Intermediate formation : React 5-benzyl-1,3,4-thiadiazol-2-amine with 5,6-dichloropyridine-3-carbonyl chloride in a polar aprotic solvent (e.g., dioxane) under reflux with triethylamine as a base. Stirring for 2 hours followed by aqueous workup and recrystallization (e.g., EtOH/DMF mixtures) yields the intermediate .

Cyclization : Use iodine and triethylamine in DMF to promote cyclodehydration, with careful control of reaction time (1–3 minutes) to avoid over-oxidation. Monitoring via TLC or HPLC is critical to isolate the product .

Key variables : Solvent polarity, reaction time, and stoichiometric ratios of reagents significantly impact yield (e.g., acetonitrile vs. DMF for cyclization efficiency) .

Q. How are spectroscopic techniques (e.g., NMR, IR) employed to confirm the structural integrity of this compound?

Answer:

- 1H/13C NMR : Confirm the presence of the benzyl group (δ 4.3–4.5 ppm for CH2, δ 7.2–7.4 ppm for aromatic protons) and pyridine/dichloro substitution patterns (e.g., deshielded carbons at δ 145–155 ppm). Disappearance of NH2 signals from the thiadiazole amine precursor indicates successful coupling .

- IR spectroscopy : Look for C=O stretching (~1680–1700 cm⁻¹) and thiadiazole ring vibrations (~650–750 cm⁻¹) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C16H11Cl2N3OS: 378.01) .

Advanced Research Questions

Q. What computational strategies (e.g., molecular docking, QSAR) are suitable for predicting the bioactivity of this compound against enzyme targets like carbonic anhydrases or kinases?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., carbonic anhydrase II PDB: 3KS3). Focus on hydrogen bonding with thiadiazole N-atoms and hydrophobic interactions with the benzyl/pyridine moieties .

- QSAR modeling : Employ descriptors like logP, polar surface area, and electronic parameters (Hammett constants) to correlate structural features with inhibitory activity. Validate against experimental IC50 values from enzyme assays .

Note : Discrepancies between predicted and observed activities may arise from solvation effects or conformational flexibility of the thiadiazole ring .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) for structurally similar 1,3,4-thiadiazole derivatives?

Answer:

- Dose-response profiling : Perform MIC (minimum inhibitory concentration) and MTT assays in parallel to distinguish antimicrobial activity (e.g., against S. aureus) from mammalian cell cytotoxicity .

- Mechanistic studies : Use fluorescence-based assays (e.g., DNA intercalation) or flow cytometry to identify off-target effects. For example, thiadiazole derivatives may intercalate DNA at high concentrations, confounding antibacterial results .

- Structural analogs : Compare substituent effects (e.g., dichloropyridine vs. methyl groups) to isolate pharmacophores responsible for selective activity .

Q. What strategies optimize the compound’s solubility and stability in biological assays without altering its pharmacophore?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility.

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) that cleave in vivo .

- pH adjustments : Test buffered solutions (pH 6.5–7.4) to stabilize the thiadiazole ring, which may hydrolyze under strongly acidic/basic conditions .

Methodological Considerations

- Synthetic reproducibility : Variations in cyclization agents (e.g., iodine vs. sulfur) can lead to divergent byproducts; strict adherence to reported protocols is advised .

- Data validation : Cross-reference spectral data with published analogs (e.g., N-(5-aryl-1,3,4-thiadiazol-2-yl) derivatives) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.